2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride
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Overview
Description
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is a chemical compound with a molecular formula of C9H9F3N2O2. It is used primarily in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate: Similar structure but lacks the hydrochloride group.
2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate: Contains a pyrrolidinyl group instead of a pyridinyl group
Uniqueness
2,2,2-TrifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and stable compounds .
Biological Activity
Overview of 2,2,2-Trifluoroethyl N-[(pyridin-3-yl)methyl]carbamate Hydrochloride
Chemical Structure and Properties
- Molecular Formula : C11H12ClF3N2O2
- Molecular Weight : Approximately 292.67 g/mol
- CAS Number : Not explicitly provided in the search results but can be identified through chemical databases.
This compound is a carbamate derivative featuring a trifluoroethyl group and a pyridine moiety, which are known for their diverse biological activities.
Antitumor Activity
Research has indicated that compounds with similar structural features to 2,2,2-trifluoroethyl N-[(pyridin-3-yl)methyl]carbamate hydrochloride may exhibit antitumor properties. The presence of a pyridine ring often contributes to the inhibition of various cancer cell lines. For example, studies have shown that related compounds can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. The trifluoroethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with target enzymes.
Neuroprotective Effects
Some carbamate derivatives have been studied for their neuroprotective effects. The interaction of the pyridine ring with neurotransmitter systems suggests potential applications in neurodegenerative disorders.
Study Example 1: Antitumor Efficacy
A study exploring novel benzoxepin PI3K inhibitors demonstrated that modifications in chemical structure could significantly affect drug efficacy in vivo. Compounds similar to our target showed promising results in xenograft models, indicating that structural optimization could lead to enhanced antitumor activity .
Study Example 2: Enzyme Interaction
Research on enzyme inhibitors has revealed that carbamate derivatives can effectively inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. The structural features of these compounds allow them to bind effectively to enzyme active sites.
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H12ClF3N2O2 |
Molecular Weight | 292.67 g/mol |
Potential Applications | Antitumor, Neuroprotective |
Mechanism of Action | Enzyme inhibition |
Properties
Molecular Formula |
C9H10ClF3N2O2 |
---|---|
Molecular Weight |
270.63 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H |
InChI Key |
IJBBPCJHTBLSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F.Cl |
Origin of Product |
United States |
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